molecular formula C10H12N2O B1413208 [6-(But-2-ynyloxy)pyridin-3-yl]methylamine CAS No. 1935523-70-8

[6-(But-2-ynyloxy)pyridin-3-yl]methylamine

Cat. No.: B1413208
CAS No.: 1935523-70-8
M. Wt: 176.21 g/mol
InChI Key: VKMKZCRDABMOSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(But-2-ynyloxy)pyridin-3-yl]methylamine typically involves the reaction of pyridine derivatives with but-2-ynyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism by which [6-(But-2-ynyloxy)pyridin-3-yl]methylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways . The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

[6-(But-2-ynyloxy)pyridin-3-yl]methylamine: can be compared with other pyridine derivatives and compounds with similar functional groups:

    [6-(But-2-ynyloxy)pyridin-2-yl]methylamine: Similar structure but with a different position of the functional group.

    [6-(But-2-ynyloxy)pyridin-4-yl]methylamine: Another positional isomer with different chemical properties.

    [6-(But-2-ynyloxy)pyridin-3-yl]ethylamine: Similar compound with an ethyl group instead of a methyl group.

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Properties

IUPAC Name

(6-but-2-ynoxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-3-6-13-10-5-4-9(7-11)8-12-10/h4-5,8H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMKZCRDABMOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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